Sofosbuvir impurity F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
索非布韦杂质 F 是在抗病毒药物索非布韦中发现的一种工艺相关杂质,索非布韦用于治疗慢性丙型肝炎。索非布韦杂质 F 是在索非布韦合成过程中可能形成的几种杂质之一。 药物化合物中杂质的存在是药物安全性和有效性的关键方面,识别和控制杂质对于确保最终产品的质量至关重要 .
准备方法
索非布韦杂质 F 的合成涉及多个步骤,包括羟基的保护和脱保护,以及使用各种试剂来实现所需的化学转化。 一般的合成路线包括以下步骤 :
- 用保护基团接枝第一个化合物的末端羟基,得到第一个中间体。
- 在第一个中间体的环状羟基上接枝第二个保护基团,得到第二个中间体。
- 脱除第二个中间体上的第一个保护基团,得到第三个中间体。
- 在第三个中间体的末端羟基上接枝第三个保护基团,得到第四个中间体。
- 脱除第四个中间体上的第三个保护基团,得到索非布韦杂质 F。
化学反应分析
索非布韦杂质 F 会发生各种化学反应,包括:
氧化: 这种反应涉及氧气的添加或氢的去除。常见的试剂包括过氧化氢和高锰酸钾。
还原: 这种反应涉及氢的添加或氧的去除。常见的试剂包括硼氢化钠和氢化铝锂。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。
科学研究应用
索非布韦杂质 F 有一些科学研究应用,包括:
化学: 它用作开发和验证用于定量测定索非布韦中杂质的分析方法的参考标准。
生物学: 它被研究以了解索非布韦的代谢途径和降解产物。
医学: 它用于评估索非布韦的安全性和有效性,方法是评估杂质的潜在毒理学效应。
相似化合物的比较
索非布韦杂质 F 可以与索非布韦中发现的其他杂质进行比较,例如杂质 A、B、C、D、E 和 G。每种杂质具有独特的化学结构和性质,这些结构和性质会影响药物的整体质量。 索非布韦杂质 F 在其特定的合成路线和形成所需的条件方面是独一无二的 .
类似的化合物包括:
- 索非布韦杂质 A
- 索非布韦杂质 B
- 索非布韦杂质 C
- 索非布韦杂质 D
- 索非布韦杂质 E
- 索非布韦杂质 G
生物活性
Sofosbuvir impurity F is a diastereoisomer of sofosbuvir, an antiviral medication primarily used in the treatment of hepatitis C virus (HCV) infections. Understanding the biological activity of this impurity is crucial for assessing its potential impact on therapeutic efficacy and safety. This article reviews available research findings, case studies, and pharmacological data related to this compound.
Overview of Sofosbuvir and Its Impurities
Sofosbuvir (PSI-7977) is a nucleotide analog that inhibits the HCV NS5B polymerase, essential for viral replication. The drug is metabolized into its active triphosphate form, which acts as a non-obligate chain terminator during RNA synthesis. The presence of impurities, such as this compound, raises concerns regarding their potential effects on the drug's overall activity and safety profile.
This compound is structurally similar to sofosbuvir but may exhibit different pharmacokinetic and pharmacodynamic properties. Research indicates that impurities can alter the efficacy of the parent compound by competing for metabolic pathways or affecting binding affinities to target enzymes.
- Inhibition of HCV Polymerase : Preliminary studies suggest that this compound may have a reduced ability to inhibit HCV polymerase compared to the parent compound. This could lead to diminished antiviral effectiveness in clinical settings.
Pharmacokinetics
The pharmacokinetic profile of this compound remains less characterized than that of sofosbuvir. However, it is essential to understand how this impurity behaves in biological systems:
- Absorption and Distribution : Similar to sofosbuvir, it is expected that this impurity would be absorbed in the gastrointestinal tract and distributed widely in tissues, particularly the liver.
- Metabolism : The metabolic pathways for this compound might differ from those of its parent compound, potentially leading to variations in half-life and elimination rates.
Case Studies and Clinical Findings
Recent studies have highlighted the implications of impurities in antiviral therapies:
- Safety Profiles : A study involving patients treated with sofosbuvir-containing regimens showed that while the primary drug was effective, the presence of impurities like this compound could lead to unexpected side effects or altered therapeutic outcomes .
- Efficacy Outcomes : In clinical trials, sustained virologic response (SVR) rates were closely monitored. Any correlation between high levels of impurities and lower SVR rates could indicate a need for stricter quality control measures in drug manufacturing .
Data Tables
The following table summarizes key findings related to the biological activity and clinical implications of this compound:
Study/Source | Findings | Implications |
---|---|---|
PMC5923114 | High hepatic concentrations of active metabolites | Suggests efficient delivery but raises impurity concerns |
PMC6453817 | Renal clearance as major elimination pathway | Impurity effects on renal function need investigation |
MedChemExpress | Identified as a diastereoisomer | Potentially different pharmacological effects |
PMC8103737 | Inhibition efficacy compared to other antivirals | May affect treatment protocols for resistant strains |
属性
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORGVRHMQFKTN-MAQFKCRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45FN4O13P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。